3-Methoxy-2-methyl-1H-pyridin-4-one
Overview
Description
3-Methoxy-2-methyl-1H-pyridin-4-one is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
3-Methoxy-2-methyl-1H-pyridin-4-one has been studied in various chemical reactions and synthesis processes. It undergoes nitration as a conjugate acid in certain positions, indicating its reactivity in electrophilic substitution reactions (Katritzky, Tarhan, & Tarhan, 1970). Moreover, derivatives of this compound have been used as synthons for the efficient regiospecific synthesis of various heterocycles, demonstrating its utility in creating complex molecular structures (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Spectral Analysis and Quantum Studies
In spectral analysis and quantum studies, derivatives of this compound have been synthesized and analyzed. The studies include detailed spectral data and theoretical calculations at the DFT level of theory, contributing to the understanding of electronic absorption spectra and reactivity descriptors (Halim & Ibrahim, 2022).
Photoreaction Studies
Photoreaction studies have shown that derivatives of this compound react differently under various atmospheric conditions, such as oxygen and nitrogen. These studies contribute to the understanding of photochemical reactions in organic chemistry (Sugiyama, Kusano, Yagi, Itō, & Sugimori, 1984).
Synthesis of Complex Compounds
The compound has been used in the synthesis of complex molecules, such as cyclometalated iridium(III) complexes. This indicates its role in the development of compounds with potential applications in materials science and photophysics (Xu et al., 2011).
Fluorescent Sensor Development
Additionally, derivatives of this compound have been developed as fluorescent sensors for detecting metal ions like Zn2+. This showcases its potential in the field of analytical chemistry and sensor technology (Hagimori et al., 2011).
Safety and Hazards
3-Methoxy-2-methyl-1H-pyridin-4-one is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-methoxy-2-methyl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWSQENQZGWCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968378 | |
Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76015-11-7, 53603-11-5 | |
Record name | 3-Methoxy-2-methyl-4(1H)-pyridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76015-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 76015-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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